Cas no 2090296-12-9 (2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile)

2-(4-(ヒドロキシメチル)-3-(トリフルオロメチル)-1H-ピラゾール-1-イル)アセトニトリルは、有機合成中間体として重要な化合物です。分子内にヒドロキシメチル基(-CH2OH)とトリフルオロメチル基(-CF3)を有し、高い反応性と多様な誘導体化が可能な点が特徴です。特に、ピラゾール骨格の1位にシアノメチル基が導入された構造は、医農薬品の合成において有用な中間体として機能します。トリフルオロメチル基の電子求引性により、求核反応や環化反応などの修飾反応に適した特性を示します。また、ヒドロキシメチル基はエステル化やエーテル化などのさらなる官能基変換が可能で、分子設計の柔軟性に優れています。

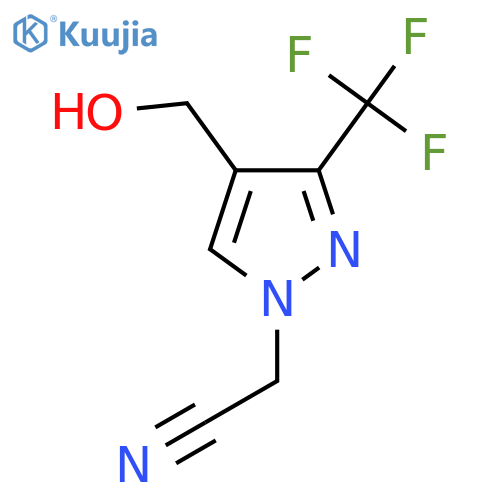

2090296-12-9 structure

商品名:2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- AKOS026723782

- 2-[4-(hydroxymethyl)-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile

- 2090296-12-9

- 2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile

- F2198-4809

- 1H-Pyrazole-1-acetonitrile, 4-(hydroxymethyl)-3-(trifluoromethyl)-

-

- インチ: 1S/C7H6F3N3O/c8-7(9,10)6-5(4-14)3-13(12-6)2-1-11/h3,14H,2,4H2

- InChIKey: ASFTXJYKRSSKJZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CO)=CN(CC#N)N=1)(F)F

計算された属性

- せいみつぶんしりょう: 205.04629631g/mol

- どういたいしつりょう: 205.04629631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 246

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.2

- トポロジー分子極性表面積: 61.8Ų

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- ふってん: 319.3±42.0 °C(Predicted)

- 酸性度係数(pKa): 13.35±0.10(Predicted)

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-4809-1g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 95%+ | 1g |

$701.0 | 2023-09-06 | |

| Life Chemicals | F2198-4809-5g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 95%+ | 5g |

$2301.0 | 2023-09-06 | |

| Life Chemicals | F2198-4809-10g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 95%+ | 10g |

$3221.0 | 2023-09-06 | |

| Life Chemicals | F2198-4809-0.25g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 95%+ | 0.25g |

$631.0 | 2023-09-06 | |

| Life Chemicals | F2198-4809-0.5g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 95%+ | 0.5g |

$665.0 | 2023-09-06 | |

| Life Chemicals | F2198-4809-2.5g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 95%+ | 2.5g |

$1529.0 | 2023-09-06 | |

| TRC | H174751-100mg |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 100mg |

$ 95.00 | 2022-06-04 | ||

| TRC | H174751-500mg |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 500mg |

$ 365.00 | 2022-06-04 | ||

| TRC | H174751-1g |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1h-pyrazol-1-yl)acetonitrile |

2090296-12-9 | 1g |

$ 570.00 | 2022-06-04 |

2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

2090296-12-9 (2-(4-(hydroxymethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量